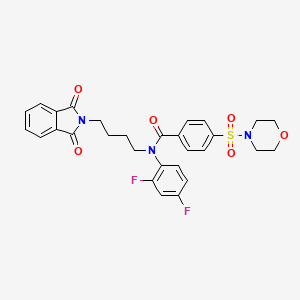

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N3O6S/c30-21-9-12-26(25(31)19-21)33(13-3-4-14-34-28(36)23-5-1-2-6-24(23)29(34)37)27(35)20-7-10-22(11-8-20)41(38,39)32-15-17-40-18-16-32/h1-2,5-12,19H,3-4,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPZMDQYEJQJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula :

- Molecular Weight : 395.43 g/mol

The structure features a morpholinosulfonyl group, a difluorophenyl moiety, and a dioxoisoindoline structure, which are essential for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The benzamide structure is known for its ability to inhibit bacterial growth.

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific kinases related to cancer |

Case Studies

-

Antitumor Efficacy :

A study conducted on the efficacy of this compound against human breast cancer cells demonstrated a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. -

Antimicrobial Activity :

In vitro tests showed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Enzyme Inhibition :

Another study highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound was found to inhibit CDK2 activity with an IC50 value of 50 nM.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable profiles for oral bioavailability.

- Toxicity Studies : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): This herbicide shares the 2,4-difluorophenyl group and benzamide core but replaces the morpholinosulfonyl and dioxoisoindoline moieties with a pyridinecarboxamide and trifluoromethylphenoxy group. Diflufenican’s activity arises from inhibition of phytoene desaturase, suggesting that the user’s compound, with its polar sulfonyl group, may diverge in mechanism or target .

- N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone): Contains a sulfonamide group and triazole ring.

Table 1: Structural and Functional Comparison with Agrochemical Analogues

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| User’s Compound | Benzamide | 2,4-Difluorophenyl, morpholinosulfonyl, 1,3-dioxoisoindolinyl | Undisclosed (Potential pharmaceutical) |

| Diflufenican | Pyridinecarboxamide | 2,4-Difluorophenyl, trifluoromethylphenoxy | Herbicide |

| Sulfentrazone | Triazole-sulfonamide | Dichlorophenyl, difluoromethyltriazolone | Herbicide |

Pharmaceutical Analogues

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :

Exhibits potent anticancer activity against cervical cancer. The imidazole ring here replaces the dioxoisoindoline group, suggesting that the user’s compound’s rigid isoindoline moiety may influence target selectivity or pharmacokinetics .- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide: Features a sulfamoylphenyl group, contrasting with the morpholinosulfonyl substituent. The morpholino group may reduce toxicity or enhance solubility compared to sulfamoyl derivatives .

Table 2: Pharmacological and Spectral Comparisons

Functional Group Impact on Bioactivity

- Fluorine Substituents: The 2,4-difluorophenyl group, common in agrochemicals (e.g., Diflufenican) and pharmaceuticals, enhances lipophilicity and metabolic resistance. This feature is shared with the user’s compound but contrasts with non-fluorinated analogues like those in .

- Sulfonyl Groups: The morpholinosulfonyl group may improve water solubility compared to phenylsulfonyl groups in triazoles () or sulfamoyl groups in antifungal agents (). This could enhance bioavailability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.